molecular formula C16H12ClN5O2 B5735016 N-[3-[(3-chlorobenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide

N-[3-[(3-chlorobenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B5735016
M. Wt: 341.75 g/mol
InChI Key: HJHAAJHYCCWUOM-UHFFFAOYSA-N
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Description

N-[3-[(3-chlorobenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-chlorobenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-amino-phenyl-1H-1,2,4-triazole-5-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3-chlorobenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom in the benzoyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-[3-[(3-chlorobenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-[(3-chlorobenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring in the compound is known to interact with metal ions and other biomolecules, which can modulate its activity and enhance its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole derivative with similar structural features.

    3-amino-1,2,4-triazole: A precursor used in the synthesis of various triazole derivatives.

    N-{3-[(3-chlorobenzoyl)amino]phenyl}nicotinamide: A compound with a similar benzoyl group but different functional groups.

Uniqueness

N-[3-[(3-chlorobenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide is unique due to its specific combination of a triazole ring and a chlorobenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-[(3-chlorobenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O2/c17-11-4-1-3-10(7-11)15(23)20-12-5-2-6-13(8-12)21-16(24)14-18-9-19-22-14/h1-9H,(H,20,23)(H,21,24)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHAAJHYCCWUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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